2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide
CAS No.:
Cat. No.: VC18382598
Molecular Formula: C21H46BrNO2S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H46BrNO2S2 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
| Standard InChI | InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | SIJBZRSWUHCXCH-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(Trihexylammonium)ethyl methanethiosulfonate bromide belongs to the class of quaternary ammonium salts, characterized by a trihexylammonium group linked to a methanethiosulfonate moiety via an ethyl chain. The bromide counterion ensures water solubility, while the trihexyl groups confer steric bulk, distinguishing it from smaller MTS reagents like MTSET .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>46</sub>BrNO<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 488.63 g/mol |
| IUPAC Name | Trihexyl(2-methylsulfonylsulfanylethyl)azanium bromide |
| CAS Number | Not publicly disclosed |
The compound’s structure facilitates selective interactions with cysteine residues in proteins, enabling site-specific modifications critical for SCAM applications .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the synthesis involves two primary steps:
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Formation of the Ammonium Salt: Trihexylamine reacts with 2-bromoethyl methanethiosulfonate in a nucleophilic substitution reaction, yielding the trihexylammonium intermediate.
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Bromide Ion Exchange: The intermediate undergoes metathesis with a bromide salt (e.g., NaBr) to produce the final product.
Raw Materials
Key precursors include:
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Trihexylamine: A tertiary amine providing the hydrophobic ammonium core.
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2-Bromoethyl Methanethiosulfonate: The thiol-reactive component enabling cysteine modification.
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar solvents:
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DMSO/Methanol: >50 mg/mL .
Stability is temperature- and pH-dependent, with optimal storage at -20°C under inert atmosphere to prevent hydrolysis .
Table 2: Stability Profile
Applications in Protein Engineering
Substituted Cysteine Accessibility Method (SCAM)
SCAM relies on the compound’s ability to covalently modify engineered cysteine residues in proteins. Key applications include:
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Topological Mapping: Identifying solvent-accessible regions of membrane proteins like GABA<sub>A</sub> receptors .
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Functional Analysis: Probing conformational changes in neurotransmitter transporters (e.g., SERT, DAT) during substrate binding .
Advantages Over Smaller MTS Reagents
Compared to MTSET (MW 278.24), the trihexyl groups provide:
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Reduced Membrane Permeability: Enhanced specificity for extracellular cysteine residues.
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Steric Hindrance: Selective modification of larger protein pockets, minimizing off-target effects .
| Supplier | Packaging | Price (USD) |
|---|---|---|
| TRC (T794550) | 10 mg | $140 |
| Medical Isotopes, Inc. | 10 mg | $860 |
| Medical Isotopes, Inc. | 50 mg | $1,880 |
Regulatory Considerations
Comparative Analysis with Other MTS Reagents
Table 4: MTS Reagent Comparison
| Reagent | MW (g/mol) | Solubility | Key Use Case |
|---|---|---|---|
| MTSEA | 236.16 | Water, DMSO | Intracellular sites |
| MTSET | 278.24 | Methanol, Water | Extracellular sites |
| 2-(Trihexylammonium)... | 488.63 | Water, DMSO | Sterically hindered sites |
Research Case Studies
Ion Channel Modulation
In GABA<sub>A</sub> receptors, the compound modified cysteine residues in the M2 transmembrane domain, revealing a gating mechanism dependent on chloride ion binding .
Transporter Conformational Dynamics
Studies on serotonin transporters (SERT) demonstrated that cysteine modifications in the extracellular loop altered substrate affinity, supporting a "gated pore" transport model .
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